molecular formula C19H31Cl2N3O B143771 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-meth CAS No. 128857-34-1

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-meth

Cat. No. B143771
M. Wt: 388.4 g/mol
InChI Key: JDMYRXBEXLAEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound, also known as Yohimbine, has been found to have a variety of physiological and biochemical effects, making it an important area of research for scientists across different fields.

Mechanism Of Action

The mechanism of action of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is not fully understood. However, it is believed to work by blocking the alpha-2 adrenergic receptors in the brain, leading to an increase in the levels of neurotransmitters such as norepinephrine and dopamine.

Biochemical And Physiological Effects

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) has been found to have a range of biochemical and physiological effects. It has been shown to increase blood flow to the penis, leading to improved erectile function. It has also been found to reduce anxiety and depression symptoms by affecting the levels of neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of studying 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) in lab experiments is its well-characterized mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.

Future Directions

There are several future directions for research on 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth). One potential area of investigation is its potential use in treating other conditions such as post-traumatic stress disorder and addiction. Additionally, there is a need for further research to fully understand the mechanism of action of the compound and its potential side effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing and purifying the compound, which could make it more widely available for research and potential therapeutic applications.
Conclusion:
In conclusion, 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is a chemical compound that has significant potential for therapeutic applications. Its well-characterized mechanism of action and range of physiological and biochemical effects make it an important area of research for scientists across different fields. However, further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) involves the chemical reaction between yohimbine hydrochloride and sodium borohydride. This reaction results in the formation of the compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

The scientific research application of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth) is vast and varied. This compound has been studied for its potential use in treating a range of conditions, including erectile dysfunction, anxiety, and depression.

properties

CAS RN

128857-34-1

Product Name

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-meth

Molecular Formula

C19H31Cl2N3O

Molecular Weight

388.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-2-ol;dihydrochloride

InChI

InChI=1S/C19H29N3O.2ClH/c1-13-18-16(15-7-5-6-8-17(15)21-18)9-10-22(13)12-14(23)11-20-19(2,3)4;;/h5-8,13-14,20-21,23H,9-12H2,1-4H3;2*1H

InChI Key

JDMYRXBEXLAEES-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl

Canonical SMILES

CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl

synonyms

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-methyl-, dihydrochloride

Origin of Product

United States

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